molecular formula C25H20ClFN4O2 B283171 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide

Cat. No. B283171
M. Wt: 462.9 g/mol
InChI Key: FUFUIJBIBIJLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTR modulators have been shown to have a positive impact on cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators work by binding to the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide protein and altering its function. There are two types of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators: potentiators and correctors. Potentiators work by increasing the activity of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide protein, while correctors work by improving the folding and trafficking of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide protein to the cell surface. N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve quality of life in patients with cystic fibrosis.
Biochemical and Physiological Effects:
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators have been shown to have a positive impact on the biochemical and physiological processes in the body. They improve the function of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide protein, which regulates the movement of salt and water in and out of cells. This, in turn, improves the function of the respiratory and digestive systems. N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators have been shown to reduce the frequency of pulmonary exacerbations, improve lung function, and improve quality of life in patients with cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators have several advantages for lab experiments. They are easy to synthesize and have been extensively studied for their therapeutic potential in treating cystic fibrosis. However, there are also limitations to using N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators in lab experiments. They can be expensive to produce, and their effects can be difficult to measure accurately.

Future Directions

There are several future directions for research on N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators. One area of research is the development of new and more effective N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators. Another area of research is the identification of biomarkers that can be used to monitor the effectiveness of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators in patients with cystic fibrosis. Additionally, researchers are exploring the potential of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
In conclusion, N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators have significant potential for treating cystic fibrosis and improving the quality of life for patients with this condition. The synthesis of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators involves the use of various chemical reactions, and they work by correcting the function of the defective N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide protein. N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators have been extensively studied for their therapeutic potential in treating cystic fibrosis, and there are several future directions for research in this area.

Synthesis Methods

The synthesis of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators involves the use of various chemical reactions. One of the commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, which facilitates the coupling of an aryl halide and an aryl boronic acid. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

Scientific Research Applications

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators have been extensively studied for their therapeutic potential in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide) gene, which encodes for a protein that regulates the movement of salt and water in and out of cells. N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide modulators work by correcting the function of the defective N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide protein, thereby improving the movement of salt and water in and out of cells.

properties

Molecular Formula

C25H20ClFN4O2

Molecular Weight

462.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C25H20ClFN4O2/c26-19-4-2-18(3-5-19)25(33)31-13-11-30(12-14-31)21-8-6-20(7-9-21)29-24(32)22-10-1-17(16-28)15-23(22)27/h1-10,15H,11-14H2,(H,29,32)

InChI Key

FUFUIJBIBIJLGH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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